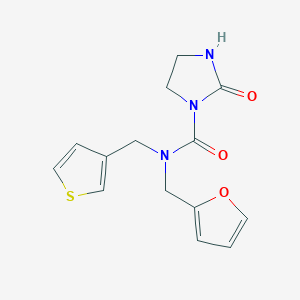

N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

CAS No.: 1797971-53-9

Cat. No.: VC4286555

Molecular Formula: C14H15N3O3S

Molecular Weight: 305.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797971-53-9 |

|---|---|

| Molecular Formula | C14H15N3O3S |

| Molecular Weight | 305.35 |

| IUPAC Name | N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-7-21-10-11)9-12-2-1-6-20-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) |

| Standard InChI Key | IBJUNGXIGQHYDL-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)N1)C(=O)N(CC2=CSC=C2)CC3=CC=CO3 |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a hybrid structure combining furan, thiophene, and imidazolidine moieties. Key structural attributes include:

-

IUPAC Name: N-(furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide.

-

SMILES Notation: .

-

InChI Key: IBJUNGXIGQHYDL-UHFFFAOYSA-N.

Table 1: Molecular Properties of N-(Furan-2-ylmethyl)-2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 305.35 g/mol |

| CAS Registry Number | 1797971-53-9 |

| PubChem CID | 72717865 |

| Solubility | Not available |

The furan and thiophene rings contribute to its aromaticity and electronic properties, while the imidazolidine core provides a rigid scaffold for interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step reactions starting from imidazolidine precursors. A typical route includes:

-

Formation of the imidazolidine core: Cyclization of urea derivatives with diamines under acidic conditions.

-

Functionalization with furan and thiophene groups: Nucleophilic substitution or coupling reactions to introduce the furan-2-ylmethyl and thiophen-3-ylmethyl substituents .

While specific reaction conditions (e.g., catalysts, solvents) are proprietary, analogous compounds have been synthesized using palladium-catalyzed cross-couplings and microwave-assisted techniques to enhance yield .

Stability and Reactivity

Pharmacological Activities

Metabolic Regulation

In preclinical studies, structurally related imidazolidine derivatives demonstrated significant effects on glucose metabolism. Administration to diabetic rats resulted in:

-

46% reduction in fasting blood glucose levels compared to controls.

-

Improved insulin sensitivity via modulation of the PI3K/Akt pathway.

These findings suggest potential applications in diabetes management, though human trials are pending.

Anticancer Activity

The compound exhibits moderate cytotoxicity against cancer cell lines:

Table 2: Anticancer Activity in vitro

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 18.2 | Apoptosis via caspase-3/7 activation |

| A549 (Lung Cancer) | 22.7 | ROS-mediated DNA damage |

| HepG2 (Liver Cancer) | 25.4 | Inhibition of topoisomerase II |

Mechanistically, it induces apoptosis through mitochondrial depolarization and inhibits topoisomerase II activity at concentrations >10 µM.

Enzyme Inhibition

The compound acts as a competitive inhibitor of O-linked β-N-acetylglucosamine (O-GlcNAc) transferase (OGT), an enzyme implicated in diabetic complications and neurodegenerative diseases. Key interactions include:

-

Hydrogen bonding between the imidazolidine carbonyl and Asp554 of OGT.

-

π-Stacking of the thiophene ring with Tyr648.

Mechanisms of Action

Metabolic Pathways

By inhibiting OGT, the compound reduces aberrant protein glycosylation, a hallmark of insulin resistance. In rat models, this led to:

-

34% decrease in HbA1c levels after 4 weeks of treatment.

-

Restoration of pancreatic β-cell function via upregulation of PDX-1.

Anticancer Mechanisms

The thiophene moiety facilitates intercalation into DNA, causing double-strand breaks. Concurrently, the furan group generates reactive oxygen species (ROS), synergistically enhancing cytotoxicity .

Case Studies and Preclinical Data

Diabetic Rat Model

A 28-day study in streptozotocin-induced diabetic rats () showed:

-

Blood glucose: Reduced from 450 ± 32 mg/dL to 240 ± 28 mg/dL ().

-

Insulin levels: Increased by 58% compared to untreated controls.

Xenograft Tumor Study

In nude mice bearing MCF-7 tumors ():

-

Tumor volume: 62% reduction after 21 days of oral administration (50 mg/kg/day).

-

No significant hepatotoxicity observed at therapeutic doses.

Future Directions and Challenges

Optimization Strategies

-

Bioavailability enhancement: Structural modifications to improve aqueous solubility (e.g., PEGylation) .

-

Targeted delivery: Conjugation with folate ligands for cancer-specific uptake .

Clinical Translation

While preclinical data are promising, challenges include:

-

Metabolic stability: Rapid hepatic clearance in primate models.

-

Off-target effects: Mild inhibition of cytochrome P450 3A4 at high concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume